Cas no 2138009-92-2 (7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine)

7-(3-Chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine is a heterocyclic compound featuring a fused furopyridine core substituted with a 3-chlorothiophene moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both thiophene and pyridine rings enhances its potential as a building block for bioactive molecules, particularly in the development of kinase inhibitors or antimicrobial agents. The chlorothiophene group offers a reactive site for further functionalization, enabling precise modifications. Its rigid, bicyclic framework contributes to stability, while the heteroatom-rich design facilitates interactions with biological targets. Suitable for controlled synthesis of complex derivatives under standard conditions.
7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine structure
2138009-92-2 structure
Product Name:7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine
CAS No:2138009-92-2
MF:C11H10ClNOS
MW:239.721200466156
CID:6358671
PubChem ID:165867710
Update Time:2025-10-05

7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine
    • EN300-1076788
    • 2138009-92-2
    • 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine
    • Inchi: 1S/C11H10ClNOS/c12-8-3-6-15-11(8)9-10-7(1-4-13-9)2-5-14-10/h2-3,5-6,9,13H,1,4H2
    • InChI Key: OQFXHFSNQYPBOP-UHFFFAOYSA-N
    • SMILES: ClC1C=CSC=1C1C2=C(C=CO2)CCN1

Computed Properties

  • Exact Mass: 239.0171628g/mol
  • Monoisotopic Mass: 239.0171628g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 53.4Ų

7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine Pricemore >>

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Additional information on 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo2,3-cpyridine

Comprehensive Overview of 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS No. 2138009-92-2)

The compound 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine (CAS No. 2138009-92-2) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This furopyridine derivative features a fused ring system combining a furan and a pyridine moiety, substituted with a 3-chlorothiophene group. Its molecular formula is C11H10ClNOS, and it exhibits a molecular weight of 239.72 g/mol. Researchers are particularly interested in its potential applications as a bioactive scaffold in drug discovery, given its ability to interact with various biological targets.

In recent years, the demand for heterocyclic compounds like 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine has surged, driven by their versatility in medicinal chemistry. The compound's chlorothiophene substituent enhances its lipophilicity, making it a candidate for optimizing pharmacokinetic properties in drug design. Its furopyridine core is also being explored for its role in modulating enzyme activity, particularly in central nervous system (CNS) disorders and inflammatory diseases. These attributes align with current trends in precision medicine and targeted therapy, where researchers seek compounds with high selectivity and minimal off-target effects.

The synthesis of CAS No. 2138009-92-2 typically involves multi-step organic reactions, including cyclization and cross-coupling methodologies. Advanced techniques such as microwave-assisted synthesis and catalyzed C-H activation have been employed to improve yield and efficiency. Analytical characterization via NMR spectroscopy, mass spectrometry, and X-ray crystallography confirms its structural integrity. These methods are critical for ensuring reproducibility in industrial and academic settings, where high-purity intermediates are essential for downstream applications.

From an industrial perspective, 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine is often discussed in the context of green chemistry and sustainable synthesis. Companies are increasingly adopting flow chemistry and biocatalysis to reduce waste and energy consumption during production. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production). Such innovations not only enhance cost-effectiveness but also address regulatory pressures for environmentally friendly manufacturing.

In the realm of drug discovery, this compound's potential extends to kinase inhibition and GPCR modulation, two hot topics in oncology and metabolic disease research. Computational studies using molecular docking and QSAR modeling suggest its affinity for proteins implicated in cell proliferation and signal transduction. These insights are valuable for virtual screening campaigns, where time and resource efficiency are paramount. Additionally, its structural analogs are being investigated for antiviral activity, reflecting the growing need for novel therapeutics in infectious disease management.

For researchers sourcing CAS No. 2138009-92-2, quality control is a top priority. Reputable suppliers provide certificates of analysis (CoA) detailing purity (>98%), residual solvents, and heavy metal content. Storage recommendations typically include anhydrous conditions and low-temperature environments to prevent degradation. These precautions are crucial for maintaining compound stability in long-term studies or high-throughput screening.

Looking ahead, the scientific community anticipates expanded applications for 7-(3-chlorothiophen-2-yl)-4H,5H,6H,7H-furo[2,3-c]pyridine in material science, particularly in organic electronics and photovoltaic devices. Its conjugated system and electron-rich heterocycles make it a candidate for organic semiconductors. As interdisciplinary research grows, this compound may bridge gaps between pharmaceuticals and renewable energy technologies, exemplifying the convergence of chemistry disciplines.

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